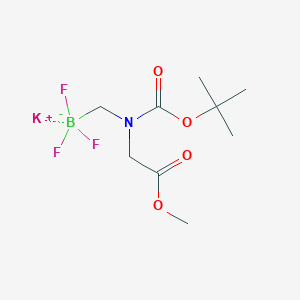

Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate

Description

Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate (CAS: 1838209-91-8) is an organoboron compound with the molecular formula C₉H₁₆BF₃KNO₄ and a molecular weight of 309.132 g/mol . It features a trifluoroborate core functionalized with a tert-butoxycarbonyl (Boc)-protected amino acid ester group (2-methoxy-2-oxoethyl), making it a versatile intermediate in peptide synthesis and cross-coupling reactions. Its structure combines hydrolytic stability (due to the Boc group) with reactivity in Suzuki-Miyaura couplings, enabling applications in medicinal chemistry and material science .

Properties

IUPAC Name |

potassium;trifluoro-[[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BF3NO4.K/c1-9(2,3)18-8(16)14(5-7(15)17-4)6-10(11,12)13;/h5-6H2,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMSGCHJBWPABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN(CC(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BF3KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which are involved in osteoarthritis therapy.

Biochemical Pathways

Given its potential use in osteoarthritis therapy, it may be involved in pathways related to inflammation and cartilage degradation.

Result of Action

Similar compounds have been used in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, suggesting that it may have a role in inhibiting these enzymes, thereby reducing cartilage degradation in osteoarthritis.

Biological Activity

Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate (CAS: 1838209-91-8) is a specialized organoboron compound that has garnered attention in biochemical research due to its unique properties and potential applications. This article explores its biological activity, including its mechanisms, applications in synthetic chemistry, and relevant case studies.

Molecular Formula : CHBFKNO

Molecular Weight : 309.132 g/mol

Purity : ≥ 95%

Functional Groups : Amino, Amino Acid

SMILES Notation : [K+].COC(=O)CN(CB-(F)F)C(=O)OC(C)(C)C

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds through various coupling reactions. Its trifluoroborate moiety enhances the reactivity of the compound in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules.

Biological Applications

-

Synthetic Biology : The compound has been utilized as a molecular tool for various biochemical applications, including:

- Peptide Synthesis : The amino functionality allows for incorporation into peptide chains.

- Drug Development : Its ability to form stable complexes with biological targets makes it a candidate for drug design.

- Immunological Applications : The compound has shown promise in immunological studies, particularly in the development of vaccines and therapeutic agents that require precise molecular interactions.

Case Study 1: Peptide Synthesis

A study demonstrated the effectiveness of this compound in synthesizing a series of peptides with enhanced stability and bioactivity. The incorporation of this compound allowed researchers to achieve higher yields compared to traditional methods.

Case Study 2: Drug Design

In another investigation, researchers explored the potential of this organoboron compound in designing inhibitors for specific enzymes involved in cancer metabolism. The results indicated that the trifluoroborate group significantly increased the binding affinity to target proteins.

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to other similar compounds:

| Compound Name | Molecular Weight | Primary Application | Notable Features |

|---|---|---|---|

| This compound | 309.132 g/mol | Peptide Synthesis, Drug Development | Trifluoroborate moiety enhances reactivity |

| Potassium (benzyloxycarbonylamino)methyltrifluoroborate | 271.08 g/mol | Organic Synthesis | Used in Suzuki-Miyaura reactions |

| Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate | 237.07 g/mol | Synthetic Chemistry | Lower molecular weight, versatile applications |

Scientific Research Applications

Molecular Tool in Organic Synthesis

Potassium Boc-amino trifluoroborate serves as a versatile reagent in organic synthesis, particularly in the introduction of aminomethyl groups through cross-coupling reactions. It is primarily utilized in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds.

Case Study: Suzuki-Miyaura Cross-Coupling Reactions

A study demonstrated the use of Potassium Boc-amino trifluoroborate in synthesizing aryl and heteroaryl compounds. The general procedure involved:

- Reagents : Potassium Boc-amino trifluoroborate, aryl or heteroaryl halides, palladium acetate as a catalyst, and potassium carbonate as a base.

- Conditions : The reaction was conducted under an inert atmosphere (argon) at elevated temperatures (85 °C) for 22 hours.

- Outcome : The method yielded various substituted aryl compounds with high efficiency, showcasing the utility of this trifluoroborate in complex molecule synthesis .

Biochemical Applications

The compound is not only limited to synthetic chemistry but also finds applications in biochemical contexts. Its stability and reactivity make it suitable for use in various biochemical assays and processes.

Case Study: Biochemical Assays

Potassium Boc-amino trifluoroborate has been employed as a molecular tool for biochemical applications. For instance, it has been used to facilitate reactions that require the introduction of amino groups into substrates, which is crucial for developing pharmaceuticals and biologically active compounds .

Pharmaceutical Development

In pharmaceutical research, this compound aids in the development of new drugs by allowing chemists to modify existing molecules or create new ones with desired biological activities.

Example Application: Drug Synthesis

Research has indicated that Potassium Boc-amino trifluoroborate can be effectively used to synthesize intermediates for drug development. Its ability to introduce functional groups selectively enhances the structural diversity of potential drug candidates .

Material Science

Beyond organic synthesis and pharmaceuticals, Potassium Boc-amino trifluoroborate has potential applications in material science, particularly in creating functionalized polymers and materials.

Application Example: Functional Polymers

The compound can be used to modify polymer backbones by introducing amino groups that can interact with other materials or serve as sites for further functionalization. This application is crucial for developing advanced materials with specific properties tailored for industrial applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds | High efficiency and selectivity |

| Biochemical Applications | Facilitates reactions requiring amino group introduction | Useful for drug development |

| Pharmaceutical Development | Aids in synthesizing drug intermediates | Enhances structural diversity |

| Material Science | Modifies polymers to create functionalized materials | Tailored properties for specific applications |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of Boc-protected amino acid ester and trifluoroborate groups distinguishes it from structurally related organoboron reagents. Below is a comparative analysis:

Key Observations :

- The Boc group in the target compound and its analogs (e.g., ) provides steric protection and stability during synthetic steps.

- The methoxy-2-oxoethyl group introduces ester functionality, which can undergo hydrolysis or transesterification, unlike simpler alkyltrifluoroborates (e.g., ) .

- Compounds with aromatic substituents (e.g., ) exhibit distinct electronic properties, influencing their reactivity in cross-coupling reactions.

Reactivity in Cross-Coupling:

- The target compound participates in Suzuki-Miyaura couplings under palladium catalysis, similar to other trifluoroborates . However, its ester group may necessitate milder conditions to prevent hydrolysis.

- Copper-mediated reactions (e.g., C–N bond formation) are feasible with Boc-protected analogs, as seen in iodonium salt fluorinations .

Q & A

Q. What are the key considerations for synthesizing Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate?

Synthesis typically involves a multi-step protocol:

- Step 1 : Lithiation of a tert-butyl-protected precursor (e.g., tert-butyl 5-methoxy-1H-indole-1-carboxylate) using n-BuLi in anhydrous THF at low temperatures (-78°C) .

- Step 2 : Boronation via triisopropyl borate addition, followed by quenching with aqueous KHF₂ to form the trifluoroborate salt .

- Step 3 : Purification via Soxhlet extraction or co-evaporation with acetone to isolate the product .

Critical Parameters : - Strict exclusion of moisture/oxygen (Schlenk techniques recommended).

- Use of 1.3–1.5 equivalents of n-BuLi for complete deprotonation .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical Methods :

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Under inert gas (N₂/Ar) at 2–8°C in amber glass vials.

- Decomposition Risks : Exposure to moisture leads to hydrolysis of the trifluoroborate group, releasing HF .

- Handling : Use PPE (gloves, face shield) and work in a fume hood due to potential HF exposure .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this trifluoroborate reagent?

Reaction Design :

- Catalyst Systems : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura couplings .

- Solvent Optimization : Use DMF/H₂O (3:1) for polar substrates or toluene/EtOH for hydrophobic systems .

- Temperature : 80–100°C for aryl chlorides; lower temperatures (50°C) for bromides .

Challenges : - Steric hindrance from the tert-butoxycarbonyl group may reduce coupling efficiency. Pre-activation with Cs₂CO₃ can improve reactivity .

Q. How should contradictory spectroscopic data (e.g., ¹⁹F NMR shifts) be resolved?

Case Example :

Solvent Effects : Confirm solvent (acetone vs. DMSO shifts peaks by ~3–5 ppm) .

Counterion Analysis : Check for K⁺ vs. Na⁺ contamination (shifts B-F coupling constants).

Dynamic Exchange : Assess temperature-dependent spectra to rule out fluxional behavior .

Q. What strategies mitigate competing side reactions during functionalization of the methoxy group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.